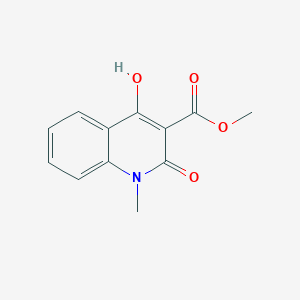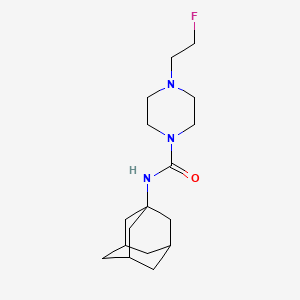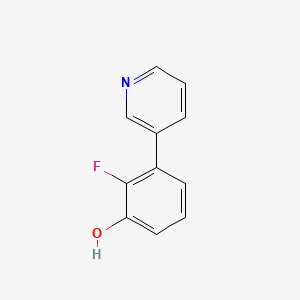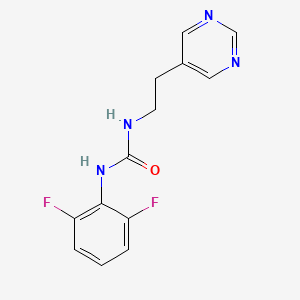![molecular formula C15H18N4OS B2497746 1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine CAS No. 2460756-17-4](/img/structure/B2497746.png)
1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine" belongs to a class of chemicals known for their versatile chemical structures and biological activities. This class includes derivatives of benzothiadiazole and oxazole, which have been explored for their potential in various applications, including as antimicrobial agents.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For example, derivatives of benzimidazole, a structurally related chemical, have been synthesized through nucleophilic substitution reactions (Barot, Manna, & Ghate, 2017). These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using spectroscopic and elemental methods of analysis, including IR, NMR, and mass spectrometry. For instance, "1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine" was successfully characterized, suggesting a route for analyzing the molecular structure of the target compound (Shimoga, Shin, & Kim, 2018).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can involve interactions with other chemical entities, leading to a variety of potential activities. For example, studies on similar molecules have explored their antimicrobial activities, indicating the importance of chemical structure in determining biological properties (Visagaperumal et al., 2010).
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds related to 1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine, such as 1,3,4-thiadiazole derivatives of benzimidazole, have shown significant antimicrobial activities. These activities are particularly notable against both bacterial and fungal infections, with some compounds displaying minimum inhibitory concentrations (MIC) as low as 2.0 and 2.5 µg/mL, respectively (Barot, Manna, & Ghate, 2017).
Ambient-Temperature Synthesis
Research on related compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, demonstrates the possibility of ambient-temperature synthesis. This synthesis method enhances the practicality and accessibility of producing these compounds for various applications (Becerra, Cobo, & Castillo, 2021).
Potential in Treating Pain
A study on 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides revealed their efficacy as potent and selective inhibitors of the norepinephrine transporter. This suggests potential applications in treating various types of pain, such as acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Photocytotoxic Properties
Iron(III) complexes, including those related to this compound, have been studied for their photocytotoxic properties. These properties are significant for applications in cellular imaging and photodynamic therapy, particularly in generating reactive oxygen species under red light (Basu et al., 2014).
Optoelectronic Properties
Research on compounds like 1-(3-nonylthieno[3,2-b]thiophen-2-yl)methanimine, involving benzothiadiazole derivatives, suggests potential applications in optoelectronics. However, the stability of these compounds under light exposure is a crucial factor to consider for practical applications (Okino, Yusuf, & Ibrahim, 2022).
Propriétés
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-15(2,3)13-7-11(17-20-13)9-16-8-10-5-4-6-12-14(10)19-21-18-12/h4-7,16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONREHJSCQMWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CNCC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)



![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)
![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)
![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)
![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)
